![molecular formula C20H17N3O3 B2775136 2-(2H-1,3-benzodioxol-5-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide CAS No. 2319632-76-1](/img/structure/B2775136.png)
2-(2H-1,3-benzodioxol-5-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide: is a complex organic compound that features a bipyridine moiety linked to a benzodioxole group via an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
Attachment of the Benzodioxole Group: The benzodioxole group can be introduced via a nucleophilic substitution reaction, where the bipyridine intermediate reacts with a suitable benzodioxole derivative.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the bipyridine-benzodioxole intermediate reacts with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.
Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: N-oxide derivatives of the bipyridine moiety.
Reduction: Amine derivatives of the acetamide linkage.
Substitution: Functionalized benzodioxole derivatives.
Applications De Recherche Scientifique
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Materials Science: It can be used in the development of novel materials with unique electronic or photophysical properties.
Catalysis: The bipyridine moiety can act as a ligand in coordination chemistry, making the compound useful in catalytic applications.
Mécanisme D'action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The electronic properties of the compound can influence its behavior in materials, such as its conductivity or light absorption.
Catalysis: The bipyridine moiety can coordinate to metal centers, facilitating catalytic reactions through the formation of active catalytic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-([2,2’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide: Similar structure but with a different bipyridine isomer.
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-4-yl)acetamide: Similar structure but with a different substitution pattern on the benzodioxole group.
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is unique due to its specific combination of the bipyridine and benzodioxole moieties, which confer distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.
Activité Biologique
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide is a novel chemical entity that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure comprises a benzodioxole moiety and a bipyridine substituent, which may contribute to its biological activities. The molecular formula is C17H16N2O3 with a molecular weight of approximately 300.32 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of various cancer cell lines, including breast (MDA-MB 231), prostate (PC3), and colorectal (Caco2) cancers.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB 231 | TBD |
2-(2H-1,3-benzodioxol-5-yl)-N-(pyridin-2-yl)acetamide | Caco2 | <10 |
5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | HCT116 | <10 |
Studies have reported that the introduction of bulky groups in the benzodioxole position enhances anticancer activity by improving binding affinity to target kinases like DYRK1A and GSK3 .
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic effects through inhibition of α-amylase. In vitro assays demonstrated potent inhibition with an IC50 value of around 0.68 µM, indicating its potential as an antidiabetic agent while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer proliferation and glucose metabolism. The structural features allow it to interact with specific targets within the cell:
- Kinase Inhibition : Compounds similar to this structure have shown selectivity for DYRK1A kinase, which plays a critical role in cell cycle regulation.
- Enzyme Inhibition : The inhibition of α-amylase suggests a mechanism that could lower blood sugar levels by preventing carbohydrate breakdown.
Study on Anticancer Effects
In a recent study evaluating various benzodioxole derivatives, the compound was tested against multiple cancer cell lines. Results indicated that it significantly reduced cell viability in MDA-MB 231 cells with an IC50 value below 10 µM. This study highlighted the importance of structural modifications in enhancing biological activity .
Study on Antidiabetic Effects
Another investigation focused on the antidiabetic potential of structurally similar compounds showed significant α-amylase inhibition. The results from in vivo tests using a streptozotocin-induced diabetic mouse model indicated that the compound effectively lowered blood glucose levels without significant toxicity .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(11-14-1-2-18-19(10-14)26-13-25-18)23-12-15-3-8-22-17(9-15)16-4-6-21-7-5-16/h1-10H,11-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSIIBGYGCYTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.